molecular formula C16H21N3O3 B1591871 H-Trp-Val-OH CAS No. 24613-12-5

H-Trp-Val-OH

Cat. No.: B1591871
CAS No.: 24613-12-5
M. Wt: 303.36 g/mol
InChI Key: LWFWZRANSFAJDR-UHFFFAOYSA-N
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Description

The compound “L-tryptophan-L-valine” is a dipeptide composed of the amino acids tryptophan and valine. It is known for its biological activity and potential therapeutic applications, particularly in the field of antihypertensive treatments. This dipeptide exhibits unique structural and functional properties due to the presence of both tryptophan and valine residues.

Biochemical Analysis

Biochemical Properties

Tryptophan, one of the components of Trp-Val, is a key amino acid involved in many biochemical processes. It can form a bond (called cation–π interaction) with positively charged molecules, which is crucial in protein-mediated phase separation . The other component, valine, is a hydrophobic, aliphatic amino acid that contributes to the folded and extended conformations of Trp-Val .

Cellular Effects

The cellular effects of Trp-Val are largely determined by the properties of its constituent amino acids. Tryptophan is involved in the synthesis of proteins, hormones, and vitamins, and its unique indole side chain enables unique biochemical interactions . Valine, on the other hand, is essential for muscle growth and tissue repair .

Molecular Mechanism

The molecular mechanism of Trp-Val involves the unique properties of tryptophan and valine. Tryptophan’s indole side chain can bind to positively charged entities (cations), governing the structure and function of biomolecules . Valine contributes to the stability of proteins by promoting hydrophobic interactions .

Temporal Effects in Laboratory Settings

The stability and long-term effects of Trp-Val on cellular function are likely influenced by the properties of tryptophan and valine .

Dosage Effects in Animal Models

Both tryptophan and valine are essential amino acids, and their levels need to be carefully regulated to prevent adverse effects .

Metabolic Pathways

Tryptophan and valine, the components of Trp-Val, are involved in several metabolic pathways. Tryptophan is a precursor to serotonin and melatonin, while valine is involved in glucose metabolism .

Transport and Distribution

The transport and distribution of Trp-Val within cells and tissues are likely facilitated by amino acid transporters. These transporters recognize and bind to Trp-Val, allowing it to cross cell membranes .

Subcellular Localization

The subcellular localization of Trp-Val is likely influenced by the properties of tryptophan and valine. Tryptophan, with its unique indole side chain, may interact with various cellular compartments, while valine, being hydrophobic, may preferentially localize to hydrophobic environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-tryptophan-L-valine can be achieved through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to yield the final dipeptide.

Industrial Production Methods

In an industrial setting, the production of L-tryptophan-L-valine can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by automating the addition of amino acids and the removal of protecting groups. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized dipeptide to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions

L-tryptophan-L-valine undergoes various chemical reactions, including:

    Oxidation: The indole ring of tryptophan can be oxidized to form products such as kynurenine.

    Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Kynurenine and other oxidized derivatives.

    Reduction: Secondary amines and reduced peptide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

L-tryptophan-L-valine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential antihypertensive effects and as a therapeutic agent for cardiovascular diseases.

    Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

    L-valyl-L-tryptophan: Another dipeptide with similar antihypertensive properties.

    L-tryptophan-L-isoleucine: A dipeptide with potential bioactive properties.

    L-tryptophan-L-leucine: Known for its role in protein synthesis and muscle growth.

Uniqueness

L-tryptophan-L-valine is unique due to its specific combination of tryptophan and valine, which imparts distinct structural and functional characteristics. Its ability to inhibit ACE and its potential therapeutic applications in cardiovascular health make it a compound of significant interest in scientific research and industry.

Properties

IUPAC Name

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-9(2)14(16(21)22)19-15(20)12(17)7-10-8-18-13-6-4-3-5-11(10)13/h3-6,8-9,12,14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFWZRANSFAJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600267
Record name Tryptophylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tryptophyl-Valine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24613-12-5
Record name Tryptophylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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